(Z)-3-((2,5-Difluorophenyl)thio)acrylic acid
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Overview
Description
(Z)-3-((2,5-Difluorophenyl)thio)acrylic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a thioacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((2,5-Difluorophenyl)thio)acrylic acid typically involves the reaction of 2,5-difluorothiophenol with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((2,5-Difluorophenyl)thio)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((2,5-Difluorophenyl)thio)ac
Properties
Molecular Formula |
C9H6F2O2S |
---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
(Z)-3-(2,5-difluorophenyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O2S/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-5H,(H,12,13)/b4-3- |
InChI Key |
SAJFEKOPHHZMGB-ARJAWSKDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)S/C=C\C(=O)O)F |
Canonical SMILES |
C1=CC(=C(C=C1F)SC=CC(=O)O)F |
Origin of Product |
United States |
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